molecular formula C24H27F2N3O2S B13674482 1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine

1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine

Cat. No.: B13674482
M. Wt: 459.6 g/mol
InChI Key: ABUMGXIIQNJXMQ-UHFFFAOYSA-N
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Description

1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine is a complex organic compound that features a piperazine ring substituted with fluorophenyl and pyrrolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the formation of the desired piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine is unique due to its combination of fluorophenyl and pyrrolyl groups, which confer specific electronic and steric properties. These features make it particularly valuable in medicinal chemistry and material science applications.

Properties

Molecular Formula

C24H27F2N3O2S

Molecular Weight

459.6 g/mol

IUPAC Name

1-[3-[1-ethyl-2-(4-fluorophenyl)-5-methyl-4-methylsulfonylpyrrol-3-yl]-5-fluorophenyl]piperazine

InChI

InChI=1S/C24H27F2N3O2S/c1-4-29-16(2)24(32(3,30)31)22(23(29)17-5-7-19(25)8-6-17)18-13-20(26)15-21(14-18)28-11-9-27-10-12-28/h5-8,13-15,27H,4,9-12H2,1-3H3

InChI Key

ABUMGXIIQNJXMQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C2=CC=C(C=C2)F)C3=CC(=CC(=C3)F)N4CCNCC4)S(=O)(=O)C)C

Origin of Product

United States

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